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molecular formula Ca3H2O9P2 B8022116 Calcium phosphate monohydrate

Calcium phosphate monohydrate

Cat. No. B8022116
M. Wt: 328.19 g/mol
InChI Key: VQNBUJAEBQLLKU-UHFFFAOYSA-H
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Patent
US05322675

Procedure details

Powdery calcium carbonate and a powdery dihydrate of calcium monohydrogenohosphate are weighed to get a Ca/P ratio of 1.45 to 1.67. The powdery mixture thus prepared is then added pure water at a temperature of 30° C. or higher to obtain an aqueous slurry having a concentration of about 10% by weight. Thereafter, the aqueous slurry is subjected to a rotational attrition by using a ball mill to conduct a mechanochemical reaction of the calcium carbonate with the dihydrate of calcium monohydrogenphosphate. The slurry is then dried completely at 80° C., followed by pulverization to yield a dry powder of calcium phosphate hydrate. The dry powder is calcinated at a temperature ranging from 720° to 1,150° C. for 1-10 hours or more to give calcium phosphate powder, which is molded in a desired shape and is sintered at a certain temperature to obtain a sintered body of calcium phosphate. The calcium phosphate and the sintered body thereof, thus prepared, have an assured biological safety in that the calcium phosphate is free from hemolysis, antigenicity and cytotoxicity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium monohydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Ca+2:5].[P:6]([O-:10])([O-:9])([OH:8])=[O:7].[Ca+2]>O>[OH2:2].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ca+2:5].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ca+2:5].[Ca+2:5] |f:0.1,2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
calcium monohydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The powdery mixture thus prepared
CUSTOM
Type
CUSTOM
Details
higher to obtain an aqueous slurry
CUSTOM
Type
CUSTOM
Details
The slurry is then dried completely at 80° C.

Outcomes

Product
Name
Type
product
Smiles
O.P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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